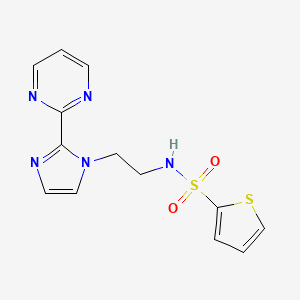

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core linked to a pyrimidinyl-imidazolyl ethyl group. Its structure combines electron-rich aromatic systems (thiophene, pyrimidine, imidazole) with a sulfonamide moiety, which may enhance binding affinity and solubility.

Properties

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c19-22(20,11-3-1-10-21-11)17-7-9-18-8-6-16-13(18)12-14-4-2-5-15-12/h1-6,8,10,17H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDERPXBHHYVZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide, identified by its CAS number 1797978-57-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₅O₂S₂ |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1797978-57-4 |

Anticancer Properties

Research indicates that derivatives of imidazole and pyrimidine, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines, including liver (HepG2) and colon cancer cells . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis, specifically targeting the TGF-β signaling pathway .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Studies have shown that imidazole derivatives can inhibit viral replication in different models. For instance, compounds similar to this compound demonstrated activity against viruses such as the Tobacco Mosaic Virus (TMV), showcasing their effectiveness as antiviral agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The pyrimidine and imidazole rings are known to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in cancer and viral infections .

Study 1: Anticancer Efficacy

In a recent study, a series of pyrimidine and imidazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for developing new cancer therapies .

Study 2: Antiviral Activity Against TMV

Another investigation focused on the antiviral efficacy of thiophene-containing compounds against TMV. The study found that specific derivatives showed higher protective rates compared to standard antiviral agents, indicating their potential as effective plant protectants .

Comparison with Similar Compounds

Structural Analog: 3-(3-(2-(2-(tert-butyl)-1H-imidazole-1-yl)acetyl)phenyl)-5-isobutyl-N-(5-(trifluoromethyl)pyrimidin-2-yl)thiophene-2-sulfonamide (Compound 18)

Key Features :

- Core Structure : Thiophene sulfonamide backbone.

- Substituents :

- A tert-butyl group on the imidazole ring.

- Trifluoromethylpyrimidine as the N-linked heterocycle.

- Synthesis : Microwave-assisted nucleophilic substitution between the sulfonamide precursor and 2-chloro-5-(trifluoromethyl)pyrimidine in DMF with K₂CO₃ (120°C, 60 min) .

Comparison with Target Compound :

Implications :

Structural Analog: N-Substituted 1,3-Thiazin-2-one Sulfonamides

Key Features :

Comparison with Target Compound :

Implications :

- The one-pot synthesis of thiazinones offers scalability advantages over multi-step routes for thiophene sulfonamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. First, construct the imidazole core via cyclocondensation of 1,2-diketones with amines, followed by alkylation to introduce the ethyl-thiophene sulfonamide moiety. Key steps include:

- Imidazole ring formation : Use a Radziszewski reaction with pyrimidine-2-carboxaldehyde and ammonium acetate under reflux in ethanol .

- Sulfonamide coupling : React the imidazole intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C for cyclocondensation) and using catalytic iodine for regioselective alkylation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–8.1 ppm) and sulfonamide S=O stretching (1350–1300 cm⁻¹ in FTIR) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles, particularly validating the sulfonamide group geometry (S–N distance: ~1.63 Å) .

Q. What preliminary in vitro assays are appropriate to assess the biological activity of this sulfonamide derivative?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi, noting pH-dependent efficacy (optimize pH 7.4) .

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, given the pyrimidine moiety’s ATP-binding affinity .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies for this compound?

- Methodological Answer : Contradictions often arise from assay conditions. Mitigate by:

- Standardizing protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Validating target engagement : Employ surface plasmon resonance (SPR) to measure direct binding kinetics (KD values) to enzymes like carbonic anhydrase, avoiding false positives from off-target effects .

Q. What strategies enhance target binding affinity while maintaining solubility in derivatives of this compound?

- Methodological Answer :

- Imidazole modifications : Introduce hydrophilic groups (e.g., -OH or -NH₂) at the 4-position to improve water solubility without disrupting pyrimidine-mediated H-bonding .

- Sulfonamide tuning : Replace thiophene with pyridyl sulfonamide for enhanced π-π stacking, confirmed via molecular docking (e.g., Glide SP scoring) .

Q. What advanced computational methods predict the binding mode of this compound with enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3WZE for EGFR) to identify key interactions (e.g., sulfonamide oxygen with Arg222) .

- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational flexibility of the ethylimidazole linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.